2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(3-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methanesulfonamido group and a methoxyphenyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-methoxyphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide typically involves the reaction of 2-methoxyphenylamine with methanesulfonyl chloride to form the intermediate 2-methoxyphenylmethanesulfonamide. This intermediate is then reacted with 3-methylphenylacetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(2-methoxyphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamido group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide
- 2-[N-(4-Methoxyphenyl)methanesulfonamido]-N-(2-methylphenyl)acetamide
Uniqueness
2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups provides a distinct electronic environment, affecting how the compound interacts with other molecules.
Properties
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-7-6-8-14(11-13)18-17(20)12-19(24(3,21)22)15-9-4-5-10-16(15)23-2/h4-11H,12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOCZFAYVVIPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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